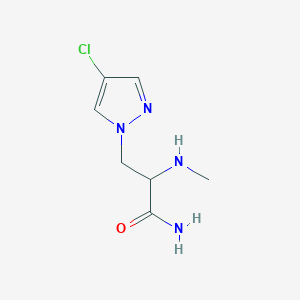
3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran is an organic compound with the molecular formula C13H17BrO2 It is a brominated ether derivative of tetrahydrofuran, featuring a bromine atom attached to a tolyl group, which is further connected to a tetrahydrofuran ring via an ethoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran typically involves the following steps:
Bromination of m-tolyl ethanol: The starting material, m-tolyl ethanol, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction yields 2-bromo-1-(m-tolyl)ethanol.
Etherification: The brominated intermediate is then reacted with tetrahydrofuran in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This step involves the formation of an ether linkage, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted derivatives.
Oxidation: The tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding ethoxy-tetrahydrofuran derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiourea (NH2CSNH2)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 3-(2-Hydroxy-1-(m-tolyl)ethoxy)tetrahydrofuran
Oxidation: m-Toluic acid, m-Tolualdehyde
Reduction: 3-(2-Ethoxy-1-(m-tolyl)tetrahydrofuran
Aplicaciones Científicas De Investigación
3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antioxidant effects.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the binding affinity and selectivity towards biological targets. Additionally, the ethoxy-tetrahydrofuran moiety can modulate the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
3-(2-Chloro-1-(m-tolyl)ethoxy)tetrahydrofuran: Similar structure but with a chlorine atom instead of a bromine atom.
3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydropyran: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
3-(2-Bromo-1-(m-tolyl)ethoxy)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The meta-tolyl group also contributes to its unique chemical properties compared to its para-tolyl analog.
Propiedades
Fórmula molecular |
C13H17BrO2 |
|---|---|
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
3-[2-bromo-1-(3-methylphenyl)ethoxy]oxolane |
InChI |
InChI=1S/C13H17BrO2/c1-10-3-2-4-11(7-10)13(8-14)16-12-5-6-15-9-12/h2-4,7,12-13H,5-6,8-9H2,1H3 |
Clave InChI |
ASWXWUGCQVMGKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(CBr)OC2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)
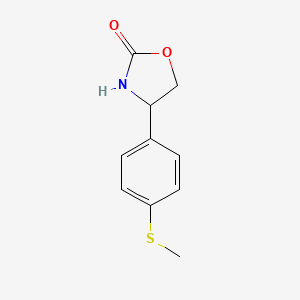
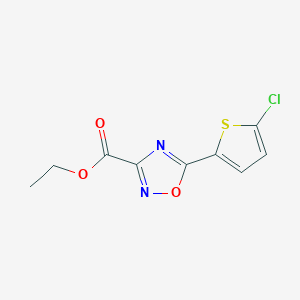
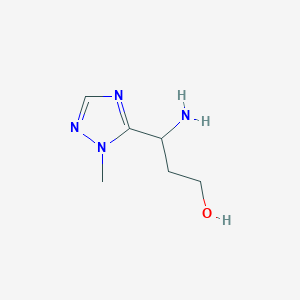
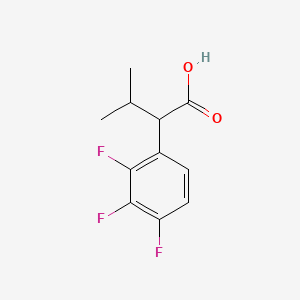
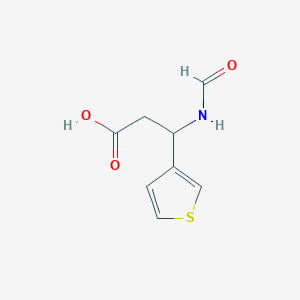
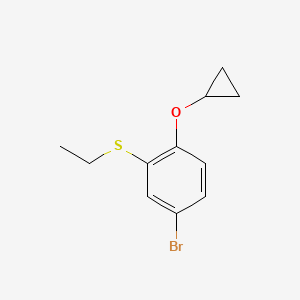
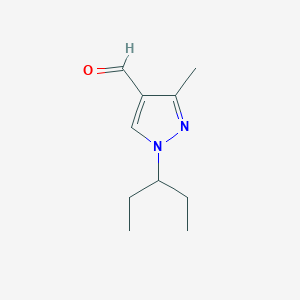
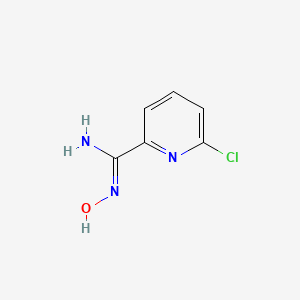
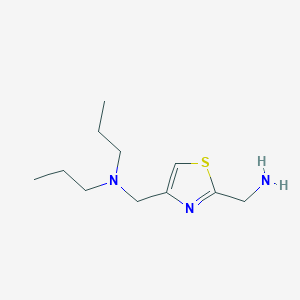
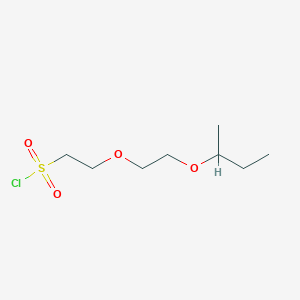
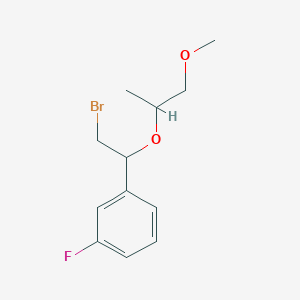
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B13627508.png)
